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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectral data for Z-13-Octadecen-3-yn-1-ol acetate is not
readily available in the public domain. The following guide provides a detailed analysis based
on spectral data of structurally similar compounds and predicted values. This information is
intended to serve as a reference for researchers anticipating the spectral characteristics of this
molecule.

Introduction

Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetoxyalkyne. Its structure,
featuring a cis-alkene and an alkyne separated by a methylene chain, suggests potential
applications in organic synthesis, materials science, and as a bioactive molecule. A thorough
understanding of its spectral properties is crucial for its identification, characterization, and
quality control. This guide summarizes the expected spectral data and outlines a plausible
synthetic approach.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for Z-13-Octadecen-3-
yn-1-ol acetate. These predictions are derived from the analysis of similar structures found in
the literature, including long-chain Z-alkenyl acetates and molecules containing a but-3-yn-1-ol-
derived functional group.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~5.35 m 2H -CH=CH-
4.15 t,J=7Hz 2H -CH2-OAc
2.45 td,J=7,25Hz 2H -C=C-CHe--
2.05 S 3H CHs-COO-
20 o AH ,éI'Ij/ZIic & Propargylic
~1.2-1.4 m 14H -(CHz)7-
0.88 t,J=7Hz 3H CH3z-CHze-

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6) ppm Assignment
1711 C=0 (acetate)
~130 -CH=CH-

~80 -C=C-

62.9 -CH2-OAc
~32-22 Aliphatic CHz
20.9 CHs-COO-
14.1 CH3z-CHze-

Table 3: Predicted Mass Spectrometry Data (Electron lonization)
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miz Interpretation

[M]+ Molecular ion peak (low intensity)
-60]+ oss of acetic aci 3

M-60 L f [ id (CHsCOOH)

43 [CH3CO]J+ (base peak)

Various Fragmentation of the alkyl chain

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Functional Group

~3300 C-H stretch (alkyne, if terminal) - likely absent
~3005 C-H stretch (alkene)

2925, 2855 C-H stretch (alkane)

~2230 C=C stretch (internal alkyne)

1740 C=0 stretch (ester)

1235 C-O stretch (ester)

~720 C-H bend (cis-alkene)

Experimental Protocols

3.1. Proposed Synthesis of Z-13-Octadecen-3-yn-1-ol

A plausible synthetic route can be adapted from methods used for similar long-chain enynes.
This would likely involve the coupling of two key fragments.

e Step 1: Synthesis of (Z)-1-bromo-10-pentadecene. This can be prepared from commercially
available starting materials through a series of steps involving Wittig reactions or other
stereoselective alkene formations, followed by functional group manipulation to introduce the
bromo group.
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e Step 2: Coupling Reaction. The Grignard reagent of (Z)-1-bromo-10-pentadecene would be
reacted with a protected 3-butyn-1-ol, such as its tetrahydropyranyl (THP) ether.

o Step 3: Deprotection. The protecting group (e.g., THP) is removed under acidic conditions to
yield Z-13-Octadecen-3-yn-1-ol.

3.2. Acetylation of Z-13-Octadecen-3-yn-1-ol

The final alcohol can be acetylated using a standard procedure.

The alcohol is dissolved in a suitable solvent like pyridine or dichloromethane.

o Acetic anhydride is added, often in the presence of a catalyst such as 4-
(dimethylamino)pyridine (DMAP).

e The reaction is stirred at room temperature until completion, as monitored by thin-layer
chromatography (TLC).

e The reaction mixture is then worked up by washing with aqueous solutions to remove excess
reagents and byproducts, followed by drying and evaporation of the solvent. The final
product is purified by column chromatography.

3.3. Spectral Data Acquisition

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a spectrometer (e.g.,
400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCIs) with tetramethylsilane
(TMS) as an internal standard.

o Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, typically
with electron ionization (EI) for fragmentation analysis.

e Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, often as a
thin film on a salt plate (e.g., NaCl or KBr).

Visualizations
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Caption: Proposed synthetic workflow for Z-13-Octadecen-3-yn-1-ol acetate.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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[https://www.benchchem.com/product/b12698798#spectral-data-of-z-13-octadecen-3-yn-1-
ol-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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